(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine
Description
"(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine" is a bicyclic aromatic compound featuring a 2,3-dihydrobenzo[1,4]dioxin core fused to a cyclopropane ring via a methanamine linker. The 2,3-dihydrobenzo[1,4]dioxin moiety contributes rigidity and electron-rich aromaticity, while the cyclopropyl group introduces steric constraints and lipophilicity.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO2/c13-8-12(3-4-12)9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7H,3-6,8,13H2 |
InChI Key |
GPRDEUNBHVBTET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Methanamine Group: This step involves the reaction of the intermediate with amine sources under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry:
- Utilized in the development of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*LogP values estimated using ChemDraw software.
Key Observations:
Lipophilicity: The target compound’s cyclopropyl group increases lipophilicity (predicted LogP = 2.5) compared to the primary amine derivative (LogP = 1.2) . This may enhance membrane permeability, critical for central nervous system (CNS) targeting.
Synthetic Complexity :
- Derivatives like compound 19 () and 29 () are synthesized via microwave-assisted reactions or Buchwald-Hartwig coupling, achieving yields of 53–84%. The cyclopropane-containing target may require specialized methods (e.g., cyclopropanation) to preserve ring stability .
Biological Relevance :
- Analogues such as 15 () and 29 () show activity against viral targets (e.g., Venezuelan equine encephalitis virus) or ghrelin receptors, suggesting the core 2,3-dihydrobenzo[1,4]dioxin scaffold is biologically versatile .
- The chloro-substituted derivative () highlights how electron-withdrawing groups may improve binding affinity to specific enzymes or receptors .
Hydrochloride salts (e.g., BD26488831 in ) enhance solubility but may require stringent storage conditions (2–8°C) .
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